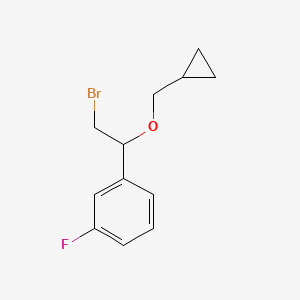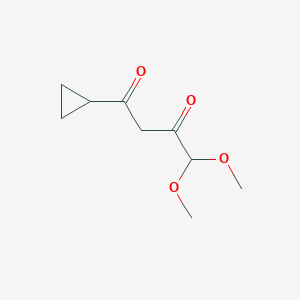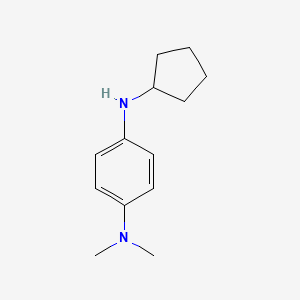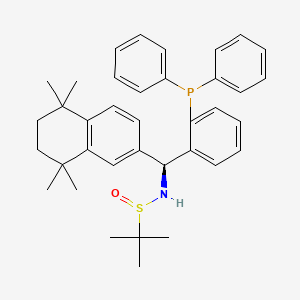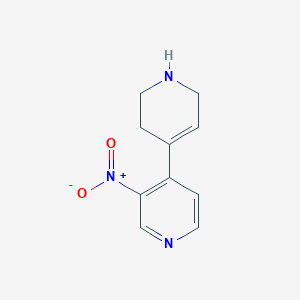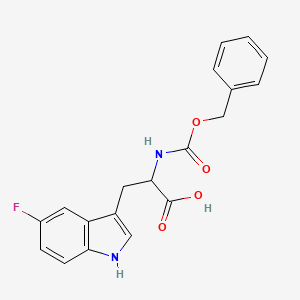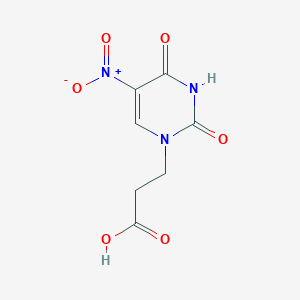
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid typically involves the nitration of a pyrimidine precursor followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and subsequent functionalization processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: A precursor in the synthesis of the target compound.
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid: Lacks the nitro group but has similar structural features.
Uniqueness
The presence of the nitro group in 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.
属性
CAS 编号 |
2950-86-9 |
|---|---|
分子式 |
C7H7N3O6 |
分子量 |
229.15 g/mol |
IUPAC 名称 |
3-(5-nitro-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H7N3O6/c11-5(12)1-2-9-3-4(10(15)16)6(13)8-7(9)14/h3H,1-2H2,(H,11,12)(H,8,13,14) |
InChI 键 |
QMGQSEXXQZFJQA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


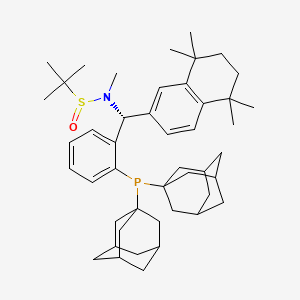
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
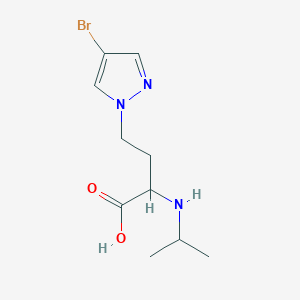
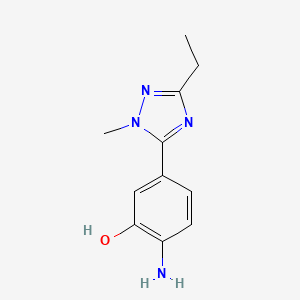


![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
